molecular formula C17H18N2O3 B3010900 N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide CAS No. 423728-37-4

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide

Cat. No.: B3010900
CAS No.: 423728-37-4
M. Wt: 298.342
InChI Key: DJHGNYORZDICJU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide typically involves the reaction of 4-methoxyphenethylamine with phosgene to form the corresponding isocyanate, which is then reacted with aniline to yield the desired oxamide. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the oxamide bond.

Industrial Production Methods

Industrial production of N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide bond can be reduced to form the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. The methoxyphenyl and phenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of an oxamide group.

    4-methoxyphenethyl alcohol: Contains the methoxyphenyl group but lacks the oxamide structure.

    Ethyl 4-methoxyphenylacetate: Similar methoxyphenyl group but with an ester linkage.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-N’-phenyloxamide is unique due to its specific oxamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-9-7-13(8-10-15)11-12-18-16(20)17(21)19-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHGNYORZDICJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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